2-(2-fluorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound that features a combination of fluorophenoxy, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Synthesis of the Furan-3-yl Thiophene Intermediate: This step involves the coupling of furan and thiophene moieties using a suitable cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the furan-3-yl thiophene intermediate using a suitable amide coupling reagent, such as EDCI or HATU, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene moieties can be oxidized using oxidizing agents such as m-CPBA or KMnO4.
Reduction: The compound can be reduced using reducing agents such as LiAlH4 or NaBH4.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of epoxides or sulfoxides
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-(2-fluorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique combination of fluorophenoxy, furan, and thiophene moieties makes this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and redox reactions.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the furan and thiophene moieties can participate in π-π stacking interactions and electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
- 2-(2-chlorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
- 2-(2-bromophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
Uniqueness
2-(2-fluorophenoxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is unique due to the presence of the fluorophenoxy group, which can enhance its chemical stability and biological activity compared to its chloro- and bromo-analogues. The combination of furan and thiophene moieties also provides a unique electronic structure that can be exploited in various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-15-3-1-2-4-16(15)22-10-17(20)19-8-14-7-13(11-23-14)12-5-6-21-9-12/h1-7,9,11H,8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGIOCBMUAHKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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